3-Phenanthrenesulfonic acid, sodium salt
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Overview
Description
3-Phenanthrenesulfonic acid, sodium salt is an organic compound with the molecular formula C14H9NaO3S. It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, where a sulfonic acid group is attached to the third carbon atom of the phenanthrene ring system. This compound is commonly used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenanthrenesulfonic acid, sodium salt typically involves the sulfonation of phenanthrene. The process begins with the melting of phenanthrene, followed by the addition of concentrated sulfuric acid. The reaction is exothermic and must be carefully controlled to maintain a temperature between 120-125°C. After the reaction, the mixture is neutralized with sodium hydroxide to form the sodium salt .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The final product is often crystallized and purified through recrystallization techniques to remove any impurities.
Chemical Reactions Analysis
Types of Reactions: 3-Phenanthrenesulfonic acid, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups.
Substitution: The sulfonic acid group can be substituted with other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce different functionalized phenanthrene compounds.
Scientific Research Applications
3-Phenanthrenesulfonic acid, sodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is employed in biochemical assays and studies involving enzyme activity.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Phenanthrenesulfonic acid, sodium salt involves its interaction with specific molecular targets. The sulfonic acid group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
- Phenanthrene-3-sulfonic acid
- 9-Phenanthrenesulfonic acid, p-toluidine salt
- 5,6,7,8-Tetrahydro-2-phenanthrenesulfonic acid, sodium salt
Comparison: 3-Phenanthrenesulfonic acid, sodium salt is unique due to its specific sulfonation position on the phenanthrene ring. This positional difference can significantly impact its chemical properties and reactivity compared to other sulfonated phenanthrene derivatives .
Properties
CAS No. |
5345-99-3 |
---|---|
Molecular Formula |
C14H10NaO3S+ |
Molecular Weight |
281.28 g/mol |
IUPAC Name |
sodium;phenanthrene-3-sulfonic acid |
InChI |
InChI=1S/C14H10O3S.Na/c15-18(16,17)12-8-7-11-6-5-10-3-1-2-4-13(10)14(11)9-12;/h1-9H,(H,15,16,17);/q;+1 |
InChI Key |
KCPGDEWIXXQYPR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(C=C3)S(=O)(=O)O.[Na+] |
Origin of Product |
United States |
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